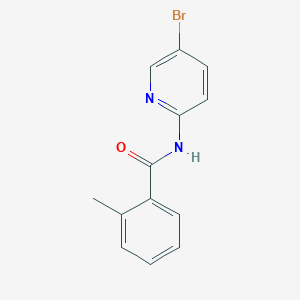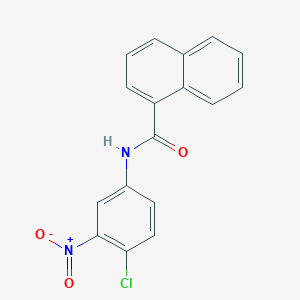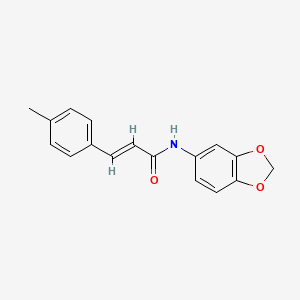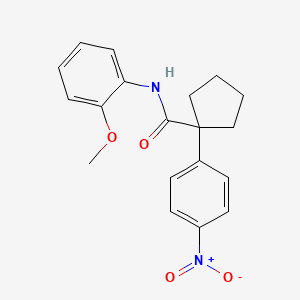
N-(5-bromo-2-pyridinyl)-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromo-2-pyridinyl)-2-methylbenzamide, also known as BAY 11-7082, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a small molecule inhibitor of nuclear factor-kappaB (NF-κB), a transcription factor that plays a crucial role in regulating immune response, inflammation, and cell survival.
Wirkmechanismus
N-(5-bromo-2-pyridinyl)-2-methylbenzamide inhibits NF-κB activation by targeting the inhibitor of kappaB kinase (IKK) complex, which is responsible for the phosphorylation and degradation of the inhibitor of kappaB (IκB) proteins. IκB proteins bind to NF-κB, preventing its translocation to the nucleus and subsequent gene expression. By inhibiting IKK, N-(5-bromo-2-pyridinyl)-2-methylbenzamide prevents the phosphorylation and degradation of IκB proteins, leading to the inhibition of NF-κB activation.
Biochemical and Physiological Effects:
N-(5-bromo-2-pyridinyl)-2-methylbenzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation and survival of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. It has also been shown to reduce inflammation and oxidative stress in various animal models of disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(5-bromo-2-pyridinyl)-2-methylbenzamide is its specificity for IKK, which allows for the selective inhibition of NF-κB activation without affecting other signaling pathways. However, one of the limitations of N-(5-bromo-2-pyridinyl)-2-methylbenzamide is its poor solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on N-(5-bromo-2-pyridinyl)-2-methylbenzamide. One direction is the development of more potent and selective inhibitors of NF-κB activation. Another direction is the investigation of the combination of N-(5-bromo-2-pyridinyl)-2-methylbenzamide with other anticancer agents to enhance their efficacy. Additionally, the potential use of N-(5-bromo-2-pyridinyl)-2-methylbenzamide as a therapeutic agent for other diseases such as neurodegenerative disorders and viral infections should be explored.
Synthesemethoden
The synthesis of N-(5-bromo-2-pyridinyl)-2-methylbenzamide involves the reaction of 2-amino-5-bromopyridine with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an acylation reaction, resulting in the formation of the desired product. The purity of the compound can be improved through recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N-(5-bromo-2-pyridinyl)-2-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit NF-κB activation, which is involved in the pathogenesis of various diseases such as cancer, inflammation, and autoimmune disorders. Therefore, N-(5-bromo-2-pyridinyl)-2-methylbenzamide has been investigated as a potential treatment for these diseases.
Eigenschaften
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O/c1-9-4-2-3-5-11(9)13(17)16-12-7-6-10(14)8-15-12/h2-8H,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKHCWKBVBYCPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromopyridin-2-yl)-2-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-cyclohexylphenyl)sulfonyl]indoline](/img/structure/B5784797.png)
![N-(3,5-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5784815.png)





![N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5784864.png)

![2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B5784869.png)

![4-[(2-bromophenoxy)methyl]-N'-(3-thienylmethylene)benzohydrazide](/img/structure/B5784884.png)